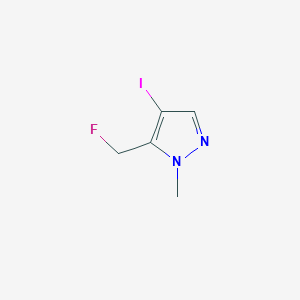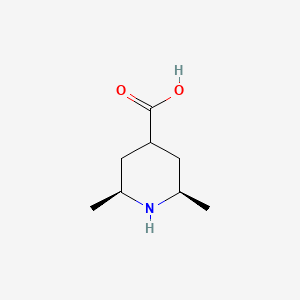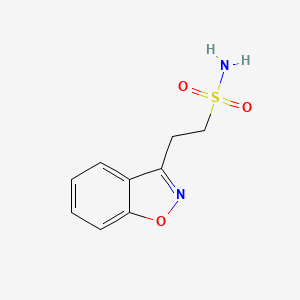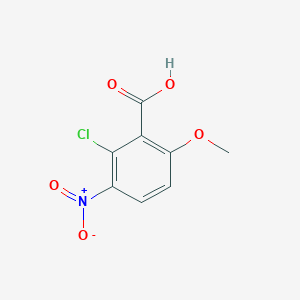
5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that contains both fluorine and iodine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis. The fluoromethyl group enhances the compound’s stability and bioavailability, while the iodine atom can serve as a functional handle for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the fluoromethyl and iodo groups onto a pyrazole ring. One common method is the halogenation of a pre-formed pyrazole ring. For instance, starting with 1-methyl-1H-pyrazole, the compound can be iodinated at the 4-position using iodine and a suitable oxidizing agent. Subsequently, the fluoromethyl group can be introduced at the 5-position through a nucleophilic substitution reaction using a fluoromethylating agent such as fluoroiodomethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the scalability of the halogenation and fluoromethylation steps is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(fluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the fluoromethyl group to a different functional group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield py
Propriétés
IUPAC Name |
5-(fluoromethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVYGWHEGRYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)







![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

